molecular formula C10H10BrNO4 B2356793 Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate CAS No. 2385260-27-3

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate

Cat. No.: B2356793
CAS No.: 2385260-27-3
M. Wt: 288.097
InChI Key: VJMMLPKGGWBXKU-UHFFFAOYSA-N
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Description

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromomethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate typically involves the bromination of methyl 2-methyl-3-nitrobenzoate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Formation of azides, thioethers, and ethers.

    Reduction: Formation of methyl 2-[2-(aminomethyl)-3-nitrophenyl]acetate.

    Oxidation: Formation of methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetic acid.

Scientific Research Applications

Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including those with antimicrobial and anticancer properties.

    Material Science: Used in the preparation of functionalized polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMMLPKGGWBXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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